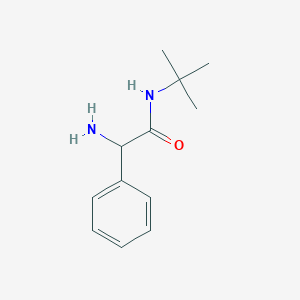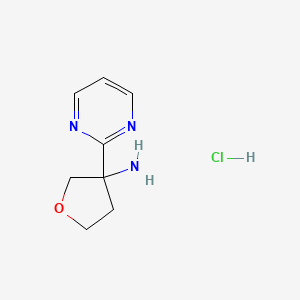
4-(2-hydroxypropyl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-hydroxypropyl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide hydrochloride, also known as MPHP, is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in scientific research due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Synthesis and Bioactivity
- The development of bis(heteroaryl)piperazines (BHAPs), related to the compound , has shown significant potential as non-nucleoside HIV-1 reverse transcriptase inhibitors. These compounds, including analogues with various substitutions, have demonstrated 10-100-fold more potency in inhibiting HIV-1 reverse transcriptase than their predecessors (Romero et al., 1994).
- Research into benzodifuranyl and related heterocyclic compounds derived from visnaginone and khellinone has led to the synthesis of novel structures with significant anti-inflammatory and analgesic activities. These studies highlight the therapeutic potential of such compounds in treating inflammation and pain (Abu‐Hashem et al., 2020).
Medical Imaging
- Advances in PET imaging technology have utilized analogs of 4-(2-hydroxypropyl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide hydrochloride for the development of new PET tracers. These tracers, designed for high affinity and selectivity towards 5-HT1A receptors, offer improved quantification of these receptors in neuropsychiatric disorders (García et al., 2014).
Neurotransmitter Systems
- The study of compounds structurally related to 4-(2-hydroxypropyl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide hydrochloride has provided insights into the functioning of neurotransmitter systems. For example, research on WAY-100635, a phenylpiperazine derivative, has contributed significantly to our understanding of 5-HT1A receptor function. WAY-100635 acts as a potent and selective antagonist of the 5-HT1A receptor, aiding in the study of serotonin's role in various neurological and psychiatric conditions (Forster et al., 1995).
Propiedades
IUPAC Name |
4-(2-hydroxypropyl)-N-[2-(4-methoxyphenyl)ethyl]piperazine-1-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O3.ClH/c1-14(21)13-19-9-11-20(12-10-19)17(22)18-8-7-15-3-5-16(23-2)6-4-15;/h3-6,14,21H,7-13H2,1-2H3,(H,18,22);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LURJBYPYKNKAMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCN(CC1)C(=O)NCCC2=CC=C(C=C2)OC)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-hydroxypropyl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide](/img/structure/B2839102.png)



![N-(cyanomethyl)-N-propyl-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2839106.png)





![N-[5-(1-Hydroxyethyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2839119.png)
